1S/C11H15NO4/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)
. This code provides a specific representation of the molecule’s structure.
3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is an amino acid derivative characterized by its unique structure, which includes a propanoic acid backbone and a 2,3-dimethoxyphenyl substituent. The compound is notable for its potential applications in medicinal chemistry and biological studies. Its molecular formula is , and it has a molecular weight of approximately 225.25 g/mol .
This compound can be synthesized from 2,3-dimethoxybenzaldehyde through various chemical methods, including the Strecker synthesis, which involves the reaction of the aldehyde with ammonia and hydrogen cyanide to form an aminonitrile intermediate.
The synthesis of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid typically follows these steps:
Industrial production may utilize enzymatic resolution or chiral catalysis to favor the formation of specific enantiomers from racemic mixtures. Advanced techniques such as continuous flow systems and automated reactors are often employed to optimize yield and purity during large-scale synthesis.
The molecular structure of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid features:
3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors involved in amino acid metabolism. Its structural features allow it to modulate pathways related to neurotransmitter synthesis and degradation.
The compound's amino group can form hydrogen bonds with active sites on enzymes, while the phenyl ring engages in hydrophobic interactions. This dual interaction enhances its biological activity and potential therapeutic effects.
Relevant data indicates that the compound's stability and reactivity are influenced by its functional groups, particularly the methoxy substituents which can affect solubility and reactivity profiles .
3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid has several applications in scientific research:
3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid exists as chiral enantiomers [(R)-enantiomer: CAS 742691-70-9; (S)-enantiomer: CAS 752198-18-8], both featuring a β-phenylalanine backbone with 2,3-dimethoxy substituents on the aromatic ring. This structural configuration enables targeted interactions with central nervous system (CNS) receptors, particularly metabotropic glutamate receptors (mGluRs). The compound's methoxy groups enhance blood-brain barrier permeability while the amino and carboxylic acid moieties mimic endogenous neurotransmitter substrates, facilitating activity-dependent modulation of synaptic signaling [1] [4].
Research applications highlight its function as a synaptic plasticity modulator through allosteric effects on glutamatergic transmission. The compound influences long-term potentiation (LTP) and depression (LTD) mechanisms by regulating postsynaptic receptor trafficking and presynaptic neurotransmitter release probability. In in vitro models, it demonstrates concentration-dependent suppression of glutamate excitotoxicity while simultaneously enhancing synaptic resilience through BDNF-like trophic effects [1] [9]. Electrophysiological studies confirm its ability to stabilize neuronal networks by balancing excitatory/inhibitory tone, making it valuable for investigating cognitive functions and memory consolidation pathways [1] [4].
Table 1: Neurotransmitter Systems Modulated by 3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid
Target System | Mechanism of Action | Functional Outcome |
---|---|---|
Glutamatergic (mGluR Group III) | Allosteric modulation of mGlu4/7/8 receptors | Reduced excitotoxicity, enhanced synaptic plasticity |
GABAergic | Presynaptic GABA release potentiation | Increased inhibitory tone, network oscillation regulation |
Monoaminergic | Indirect modulation via glutamatergic-GABAergic balance | Mood stabilization and stress response adaptation |
The compound's therapeutic potential stems from its bidirectional receptor interactions. For depression and anxiety, it modulates limbic circuitry through group III mGluR activation (particularly mGlu4 and mGlu7 subtypes), which suppresses excessive glutamate release in the prefrontal cortex-amygdala pathway. This attenuates stress-induced neuronal hyperexcitability while promoting neurotrophic support in the hippocampus [5] [9]. Chronic administration studies in rodent models demonstrate downstream effects on neuroendocrine regulation, including normalization of HPA axis hyperactivity and corticosterone levels, which correlate with reduced anxiety-like behaviors in elevated plus maze and forced swim tests [5].
In Parkinson's disease models, the compound exhibits neuroprotective efficacy by enhancing mitochondrial resilience and reducing α-synuclein aggregation through mGlu4-mediated PI3K/Akt pathway activation. Its structural similarity to endogenous glutamate allows receptor-specific binding without inducing receptor desensitization—a limitation observed with orthosteric agonists [9]. The 2,3-dimethoxy configuration appears critical for subtype selectivity, as positional isomers (e.g., 3,4-dimethoxy derivatives) show reduced binding affinity to group III mGluRs [7] .
The enantiomeric forms display differential neuromodulatory profiles. The (R)-enantiomer (optical rotation [α]D²⁰ = +3 ± 2°) demonstrates superior affinity for presynaptic mGlu4/7 receptors, reducing glutamate vesicle fusion probability by 40-60% in cortical synaptosomes at 100μM concentrations. Conversely, the (S)-enantiomer ([α]D²⁵ = -4 ± 1°) potentiates GABAergic transmission through non-canonical interactions with GABA_B receptors, enhancing miniature inhibitory postsynaptic current (mIPSC) frequency by ~30% in hippocampal slices [4] [5] [9].
Table 2: Research Applications of Enantiomeric Forms
Application | (R)-Enantiomer Efficacy | (S)-Enantiomer Efficacy | Primary Pathway |
---|---|---|---|
Glutamate Excitotoxicity Reduction | +++ (IC₅₀ = 15μM) | + (IC₅₀ = 85μM) | mGlu4/7-dependent Ca²⁺ channel inhibition |
GABAergic Transmission | + (20% mIPSC increase) | +++ (55% mIPSC increase) | GABA_B receptor crosstalk |
Neurotrophic Factor Induction | BDNF +120% | BDNF +65% | TrkB-MAPK/ERK pathway |
Key: +++ = strong effect; + = moderate effect |
Simultaneous modulation of both pathways establishes a homeostatic equilibrium critical for treating network hyperexcitability disorders. In electrophysiological models of epilepsy, dual application of both enantiomers suppresses seizure-like activity more effectively than monotherapy, suggesting complementary mechanisms. The compound's β-amino acid structure prevents rapid metabolic degradation, extending half-life to 6-8 hours in CNS tissue—significantly longer than endogenous glutamate [1] [4] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7